KRP-297

描述

属性

IUPAC Name |

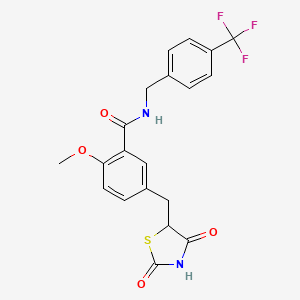

5-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17F3N2O4S/c1-29-15-7-4-12(9-16-18(27)25-19(28)30-16)8-14(15)17(26)24-10-11-2-5-13(6-3-11)20(21,22)23/h2-8,16H,9-10H2,1H3,(H,24,26)(H,25,27,28) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFFXEUUOMTXWCX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2C(=O)NC(=O)S2)C(=O)NCC3=CC=C(C=C3)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17F3N2O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90870239 |

Source

|

| Record name | 5-[(2,4-Dioxo-1,3-thiazolidin-5-yl)methyl]-2-methoxy-N-{[4-(trifluoromethyl)phenyl]methyl}benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90870239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

213252-19-8 |

Source

|

| Record name | 5-[(2,4-Dioxo-5-thiazolidinyl)methyl]-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=213252-19-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | KRP297 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0213252198 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Potential "KRP-297" Candidates

Disclaimer: The designation "KRP-297" does not correspond to a clearly identifiable therapeutic agent in the public domain. It is possible that this is a typographical error. This guide provides an in-depth analysis of three compounds with similar designations— ML297 , EDP-297 , and KRP-203 —that are likely to be the subject of the user's interest. Each section details the mechanism of action, quantitative data, experimental protocols, and signaling pathways for one of these compounds.

ML297: A Selective G-Protein-Gated Inwardly Rectifying Potassium (GIRK) Channel Activator

ML297 is a pioneering small molecule that potently and selectively activates G-protein-gated inwardly rectifying potassium (GIRK) channels containing the GIRK1 subunit.[1][2][3] It has demonstrated antiepileptic and anxiolytic properties in preclinical models.[2][3]

Core Mechanism of Action

ML297 directly activates GIRK1-containing channels, such as GIRK1/2 and GIRK1/4 heterotetramers, in a G-protein-independent manner.[1] This activation is, however, dependent on the presence of the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2).[2][4][5] The binding of ML297 to the channel induces a conformational change that leads to the efflux of potassium ions from the neuron. This results in hyperpolarization of the cell membrane, which increases the threshold for firing an action potential, thereby producing an inhibitory effect on neuronal activity.[1] The selectivity of ML297 for GIRK1-containing channels is conferred by two specific amino acids within the GIRK1 subunit: F137 in the pore helix and D173 in the second membrane-spanning domain.[2][4]

Quantitative Data: Potency of ML297

The potency of ML297 has been quantified using thallium flux assays, which measure the influx of thallium ions through open potassium channels as an indicator of channel activation.

| GIRK Subunit Combination | EC50 (nM) | Reference |

| GIRK1/2 | 160 | [3][6][7] |

| GIRK1/3 | 914 | [8] |

| GIRK1/4 | 887 | [8] |

| GIRK2 | Inactive | [3] |

| GIRK2/3 | Inactive | [3] |

Experimental Protocols

Thallium Flux Assay: This high-throughput screening assay is used to measure the activity of potassium channels. Cells expressing the GIRK channel subunits of interest are loaded with a thallium-sensitive fluorescent dye. The addition of ML297 activates the GIRK channels, allowing an influx of thallium ions, which causes an increase in fluorescence. The concentration-response curve is then used to determine the EC50 value.[3]

Whole-Cell Voltage-Clamp Electrophysiology: This technique directly measures the ion flow across the cell membrane. A glass micropipette is used to form a tight seal with the cell membrane of a cell expressing the target GIRK channels. The membrane potential is clamped at a specific voltage (e.g., -70 mV), and the current generated by the flow of potassium ions through the channels upon application of ML297 is recorded. This method can be used to confirm the activation of the channels and to study their biophysical properties.[3]

Signaling Pathway and Workflow Diagrams

Caption: ML297 directly activates the GIRK1/2 channel, leading to potassium efflux.

EDP-297: A Farnesoid X Receptor (FXR) Agonist

EDP-297 is a selective, non-carboxylic acid, steroidal agonist of the farnesoid X receptor (FXR), a nuclear receptor that is a key regulator of bile acid, lipid, and glucose metabolism.[9] It is under development for the treatment of nonalcoholic steatohepatitis (NASH).[9][10]

Core Mechanism of Action

As an FXR agonist, EDP-297 binds to and activates FXR.[9] FXR is highly expressed in the liver and intestines.[11] Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

A key target gene upregulated by FXR is the small heterodimer partner (SHP), which in turn inhibits the expression of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the synthesis of bile acids from cholesterol.[11][12] Another important downstream effect of intestinal FXR activation is the induction of fibroblast growth factor 19 (FGF-19) secretion.[11] FGF-19 travels to the liver and also suppresses CYP7A1 expression, further reducing bile acid synthesis.[11] Through these mechanisms, EDP-297 is expected to reduce liver fat, inflammation, and fibrosis.[9]

Quantitative Data: Phase I Clinical Trial Results

A Phase I study in healthy subjects provided the following pharmacokinetic (PK) and pharmacodynamic (PD) data for EDP-297.[13]

Pharmacokinetics (Multiple Ascending Dose)

| Parameter | Value |

| Half-life | 9-12.5 hours |

| Dosing | Suitable for once-daily oral dosing |

| Food Effect | No significant food effect observed |

Pharmacodynamics (Multiple Ascending Dose)

| Biomarker | Maximum Change from Baseline |

| Fibroblast Growth Factor 19 (FGF-19) | Up to 95% increase |

| 7α-hydroxy-4-cholesten-3-one (C4) | Up to 92% decrease |

Experimental Protocols

Phase I Clinical Trial Design: The safety, tolerability, pharmacokinetics, and pharmacodynamics of EDP-297 were evaluated in a randomized, double-blind, placebo-controlled study in healthy adult subjects. The study consisted of two phases:

-

Single Ascending Dose (SAD): Subjects received single oral doses of EDP-297 (ranging from 20-600 μg) or a placebo.[13]

-

Multiple Ascending Dose (MAD): Subjects received once-daily oral doses of EDP-297 (ranging from 5-90 μg) or a placebo for 14 days.[13] Blood and urine samples were collected at various time points to assess plasma concentrations of EDP-297 and levels of pharmacodynamic markers like FGF-19 and C4 (a biomarker of bile acid synthesis).[13]

Signaling Pathway and Workflow Diagrams

Caption: EDP-297 activates the FXR pathway, leading to the inhibition of CYP7A1.

KRP-203 (Mocravimod): A Sphingosine-1-Phosphate Receptor 1 (S1PR1) Agonist

KRP-203, also known as Mocravimod, is a potent and selective agonist of the sphingosine-1-phosphate receptor 1 (S1PR1).[14][15] It functions as an immunomodulator and has shown efficacy in various preclinical models of autoimmune diseases and transplantation.[14][16][17]

Core Mechanism of Action

The primary mechanism of action of KRP-203 involves its interaction with S1PR1 on the surface of lymphocytes.[18] S1PR1 is a G-protein coupled receptor that plays a critical role in regulating the egress of lymphocytes from secondary lymphoid organs (such as lymph nodes and the spleen) into the bloodstream and lymph.[8][19][20]

KRP-203 acts as a functional antagonist. After binding to S1PR1, it induces the internalization and subsequent degradation of the receptor.[8][19] This renders the lymphocytes unresponsive to the natural chemoattractant gradient of sphingosine-1-phosphate (S1P), which is high in the blood and lymph. As a result, the lymphocytes are sequestered within the lymphoid organs, leading to a profound but reversible reduction in the number of circulating lymphocytes (lymphopenia).[19] By preventing the migration of autoreactive lymphocytes to sites of inflammation, KRP-203 exerts its immunomodulatory effects.[8][16]

Additionally, KRP-203 has been shown to have direct cardioprotective effects by activating the Reperfusion Injury Salvage Kinase (RISK) and Survivor Activating Factor Enhancement (SAFE) signaling pathways in cardiomyocytes, which helps to preserve mitochondrial function.[18]

Quantitative Data: Receptor Selectivity

KRP-203 exhibits selectivity for S1PR1 over other S1P receptor subtypes.

| S1P Receptor Subtype | ED50 (nM) | Reference |

| S1PR1 (mouse) | 0.84 | [15][17] |

| S1PR3 (mouse) | >1,000 | [15][17] |

| S1PR4 (mouse) | 9.61 | [15] |

| S1PR5 | 100-fold less selective than for S1PR1 | [17] |

| S1PR2 | 100-fold less selective than for S1PR1 | [17] |

Experimental Protocols

Rodent Model of Colitis: The efficacy of KRP-203 has been tested in interleukin-10 gene-deficient (IL-10-/-) mice, which spontaneously develop chronic colitis. Mice were treated with KRP-203 (e.g., 0.3 mg/kg) administered orally. The effects of the treatment were assessed by monitoring body weight, stool consistency, and colon length. Histological analysis of the colon was performed to evaluate the degree of inflammatory cell infiltration.[15]

Rat Heart Allograft Model: To evaluate the immunosuppressive effects of KRP-203 in the context of organ transplantation, a rat model of heart transplantation with minor histocompatibility complex disparity was used. Recipient rats were treated with KRP-203 orally. The primary endpoint was the survival time of the transplanted heart (allograft). Histological examination of the graft was also performed to assess signs of chronic rejection.[14][15]

Signaling Pathway and Workflow Diagrams

Caption: KRP-203 sequesters lymphocytes in lymph nodes by downregulating S1PR1.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Advances in Targeting GIRK Channels in Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery and Characterization of a Selective Activator of the G-Protein Activated Inward-Rectifying Potassium (GIRK) Channel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. What are S1PR1 agonists and how do they work? [synapse.patsnap.com]

- 9. EDP‐297: A novel, farnesoid X receptor agonist—Results of a phase I study in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. enanta.com [enanta.com]

- 11. Recent advances in the development of farnesoid X receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Farnesoid X Receptor Agonists as Therapeutic Target for Cardiometabolic Diseases [frontiersin.org]

- 13. EDP-297: A novel, farnesoid X receptor agonist-Results of a phase I study in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. caymanchem.com [caymanchem.com]

- 16. ahajournals.org [ahajournals.org]

- 17. NOVEL SPHINGOSINE-1-PHOSPHATE RECEPTOR MODULATOR KRP203 COMBINED WITH LOCALLY-DELIVERED REGULATORY T-CELLS INDUCES PERMANENT ACCEPTANCE OF PANCREATIC ISLET ALLOGRAFTS - PMC [pmc.ncbi.nlm.nih.gov]

- 18. The novel sphingosine-1-phosphate receptor modulator KRP-203 prevents myocardial ischemia–reperfusion injury by preserving mitochondrial function through activation of the RISK and SAFE signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. my.clevelandclinic.org [my.clevelandclinic.org]

- 20. An update on the biology of sphingosine 1-phosphate receptors - PMC [pmc.ncbi.nlm.nih.gov]

KRP-297: An In-Depth Technical Guide on its Dual PPARα/γ Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to KRP-297 and PPARs

Peroxisome Proliferator-Activated Receptors (PPARs) are a group of nuclear receptor proteins that function as transcription factors to regulate the expression of genes involved in metabolism, inflammation, and cellular differentiation. There are three main isotypes:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism, such as the liver, heart, and skeletal muscle. Its activation leads to the upregulation of genes involved in fatty acid uptake and oxidation, thereby lowering triglyceride levels.

-

PPARγ: Highly expressed in adipose tissue, where it is a master regulator of adipogenesis. Its activation improves insulin (B600854) sensitivity and glucose uptake.

-

PPARδ (or β): Ubiquitously expressed and involved in fatty acid oxidation and energy homeostasis.

This compound, a member of the thiazolidinedione class of compounds, is distinguished by its ability to act as a dual agonist, targeting both PPARα and PPARγ.[1] This dual-action mechanism suggests a potential for comprehensive treatment of the multifaceted metabolic syndrome.

Quantitative Data Summary

Despite extensive searches of publicly available scientific literature, specific quantitative data for this compound's binding affinity (Ki), half-maximal inhibitory concentration (IC50), or half-maximal effective concentration (EC50) for either PPARα or PPARγ could not be located. The available literature qualitatively describes this compound as a dual agonist with "almost equal affinity" for both receptors.[1]

For the purpose of providing a comparative framework, the following table presents typical activity ranges for known PPAR agonists.

Table 1: Representative In Vitro Activity of PPAR Agonists

| Compound Class | Target PPAR | Typical EC50 Range (nM) |

| Fibrates (e.g., Fenofibrate) | PPARα | 1,000 - 10,000 |

| Thiazolidinediones (e.g., Rosiglitazone) | PPARγ | 10 - 100 |

| Dual PPARα/γ Agonists | PPARα / PPARγ | 10 - 1,000 |

Note: These values are representative and can vary depending on the specific assay conditions.

Signaling Pathways

Upon activation by a ligand such as this compound, PPARs heterodimerize with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to the modulation of their transcription.

Experimental Protocols

The following sections detail representative protocols for key experiments used to characterize PPAR agonists. While these are not specific to this compound, they represent the standard methodologies employed in the field.

Radioligand Displacement Assay for Binding Affinity (Ki)

This assay determines the affinity of a test compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

-

Recombinant human PPARα and PPARγ ligand-binding domains (LBDs)

-

Radioligand (e.g., [3H]-Rosiglitazone for PPARγ, [3H]-GW7647 for PPARα)

-

Scintillation cocktail

-

96-well plates

-

Scintillation counter

Procedure:

-

Prepare a series of dilutions of the test compound (this compound).

-

In a 96-well plate, add the recombinant PPAR LBD, the radioligand at a fixed concentration, and varying concentrations of the test compound.

-

Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubate the plate to allow binding to reach equilibrium.

-

Separate bound from free radioligand (e.g., using filtration).

-

Add scintillation cocktail to the wells.

-

Measure the radioactivity in each well using a scintillation counter.

-

Calculate the percentage of specific binding at each concentration of the test compound.

-

Determine the IC50 value (concentration of test compound that displaces 50% of the radioligand) by non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Luciferase Reporter Gene Assay for Transcriptional Activation (EC50)

This cell-based assay measures the ability of a compound to activate a PPAR-mediated transcriptional response.

Materials:

-

Mammalian cell line (e.g., HEK293T, HepG2)

-

Expression plasmid for full-length human PPARα or PPARγ

-

Reporter plasmid containing a PPRE linked to a luciferase gene

-

Transfection reagent

-

Luciferase assay substrate

-

Luminometer

Procedure:

-

Co-transfect the cells with the PPAR expression plasmid and the PPRE-luciferase reporter plasmid.

-

Plate the transfected cells in a 96-well plate and allow them to adhere.

-

Treat the cells with a range of concentrations of the test compound (this compound).

-

Include a positive control (e.g., Rosiglitazone for PPARγ, GW7647 for PPARα) and a vehicle control.

-

Incubate the cells for 24-48 hours.

-

Lyse the cells and add the luciferase assay substrate.

-

Measure the luminescence in each well using a luminometer.

-

Normalize the luciferase activity to a co-transfected control plasmid (e.g., β-galactosidase or Renilla luciferase) to account for transfection efficiency and cell viability.

-

Plot the fold activation against the log of the test compound concentration and determine the EC50 value using non-linear regression.

Quantitative Real-Time PCR (qPCR) for Target Gene Expression

This technique measures the change in the expression of specific genes known to be regulated by PPARα and PPARγ.

Materials:

-

Relevant cell line (e.g., HepG2 for PPARα, 3T3-L1 adipocytes for PPARγ)

-

RNA extraction kit

-

Reverse transcriptase

-

qPCR master mix (containing SYBR Green or a probe)

-

Primers for target genes (e.g., CPT1A for PPARα, aP2 for PPARγ) and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Procedure:

-

Culture the cells and treat them with the test compound (this compound) at various concentrations and for different time points.

-

Extract total RNA from the cells.

-

Synthesize complementary DNA (cDNA) from the RNA using reverse transcriptase.

-

Perform qPCR using the cDNA, primers for the target and housekeeping genes, and the qPCR master mix.

-

Analyze the amplification data to determine the cycle threshold (Ct) values.

-

Calculate the relative fold change in gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.

Conclusion

This compound represents a promising therapeutic candidate due to its dual agonism of PPARα and PPARγ. While the publicly available data on its specific quantitative activity is limited, the established methodologies for characterizing PPAR agonists provide a clear path for further investigation. The experimental protocols detailed in this guide offer a robust framework for researchers to determine the binding affinity, transcriptional activation, and downstream gene regulatory effects of this compound and other novel dual PPAR agonists. Such studies are crucial for elucidating the full therapeutic potential and safety profile of these compounds in the context of metabolic diseases.

References

An In-depth Technical Guide to the Discovery and Synthesis of ML297 (KRP-297)

For Researchers, Scientists, and Drug Development Professionals

Introduction

ML297, also referred to as VU0456810, is a pioneering small molecule that functions as a potent and selective activator of G-protein-activated inwardly rectifying potassium (GIRK) channels.[1] GIRK channels, members of the Kir3 channel family, are critical effectors of inhibitory neurotransmission in the central nervous system and are involved in regulating neuronal excitability.[1][2] The discovery of ML297 represents a significant advancement in the ability to selectively probe the physiological roles of GIRK channels and explore their potential as therapeutic targets for a variety of indications, including epilepsy and anxiety-related disorders.[2][3][4] This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental protocols related to ML297.

Discovery of ML297

The discovery of ML297 was the result of a high-throughput screening (HTS) campaign utilizing a thallium flux assay with GIRK channels as the readout.[5] This initial screening identified a hit compound, CID 736191, which served as the scaffold for a diversity-oriented modular design strategy to explore the structure-activity relationship (SAR).[3] This led to the synthesis and characterization of ML297 (CID 56642816, VU0456810), the first potent and selective small-molecule activator of GIRK channels.[3][4]

Chemical Synthesis of ML297

The synthesis of ML297 is based on a modular approach that allows for the exploration of different chemical moieties around a central scaffold.[3] The general synthetic strategy involves the reaction of a substituted phenyl isocyanate with a substituted aminopyrazole.

Synthesis Protocol

A general synthetic approach for ML297 and its analogues is depicted in the workflow below. The specific synthesis of ML297 involves the reaction of 3,4-difluorophenyl isocyanate with 3-methyl-1-phenyl-1H-pyrazol-5-amine.

Mechanism of Action

ML297 selectively activates GIRK channels that contain the GIRK1 subunit.[2][3] Its mechanism of action is distinct from receptor-induced, G-protein-dependent channel activation, although it does require the presence of phosphatidylinositol-4,5-bisphosphate (PIP2).[2][6]

Key aspects of ML297's mechanism of action include:

-

GIRK1 Subunit Selectivity : ML297 shows a strong preference for GIRK1-containing heterotetramers (GIRK1/2, GIRK1/3, and GIRK1/4) and is inactive on GIRK2 homomers and GIRK2/3 heteromers.[3]

-

G-Protein Independence : The activation of GIRK channels by ML297 does not require the presence of activated G-protein Gβγ subunits, indicating a direct interaction with the channel or a closely associated protein.[2][6]

-

Key Amino Acid Residues : Two specific amino acids within the GIRK1 subunit, F137 in the pore helix and D173 in the second membrane-spanning domain, have been identified as essential for the selective activation by ML297.[2]

Signaling Pathway

The following diagram illustrates the signaling pathway of GIRK channel activation, highlighting the direct activation by ML297 in contrast to the canonical GPCR-mediated pathway.

Experimental Data

In Vitro Potency of ML297

The potency of ML297 has been evaluated on various GIRK subunit combinations using thallium flux assays.

| GIRK Subunit Combination | EC₅₀ (nM) | Efficacy | Source |

| GIRK1/2 | 160 | Potent Activator | [3] |

| GIRK1/3 | 914 | Activator | |

| GIRK1/4 | 887 | Activator | |

| GIRK2 | Inactive | No effect | [3] |

| GIRK2/3 | Inactive | No effect |

In Vivo Efficacy of ML297 in Mouse Seizure Models

ML297 has demonstrated significant anticonvulsant effects in preclinical models of epilepsy.

| Animal Model | Challenge Agent | ML297 Dose (mg/kg, i.p.) | Outcome | Source |

| C57Bl/6 Mice | PTZ (85 mg/kg) | 50 | 100% protection from tonic-clonic seizures | [1] |

| C57Bl/6 Mice | Maximal Electroshock (MES) | 50 | 100% protection from tonic hind-limb extension | [1] |

Experimental Protocols

Protocol 1: Pentylenetetrazol (PTZ)-Induced Seizure Model

This protocol assesses the ability of ML297 to prevent chemically induced seizures.[1]

1. ML297 Preparation and Administration:

-

Vehicle: Prepare a solution of 5% DMSO, 5% Tween 80, and 90% saline.

-

ML297 Solution: Dissolve ML297 in the vehicle to the desired concentration for a dosing volume of 10 mL/kg. For a 50 mg/kg dose, the concentration would be 5 mg/mL.

-

Administration: Administer ML297 (e.g., 50 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes prior to PTZ administration.

2. Seizure Induction:

-

Administer a convulsive dose of PTZ (e.g., 85 mg/kg) via subcutaneous (s.c.) injection.

3. Observation and Scoring:

-

Immediately after PTZ injection, place the mouse in an isolated observation chamber.

-

Observe for the onset of tonic-clonic seizures for a predetermined period (e.g., 30 minutes).

-

Record the latency to the first seizure and the percentage of animals in each group that exhibit seizures.

4. Data Analysis:

-

Use appropriate statistical tests (e.g., t-test or Mann-Whitney U test for latency, Fisher's exact test for seizure incidence) to compare the ML297-treated group with the vehicle control group.

Protocol 2: Maximal Electroshock (MES) Seizure Model

This protocol evaluates the efficacy of ML297 in preventing electrically induced seizures.[1]

1. ML297 Preparation and Administration:

-

Follow the same preparation and administration procedure as in the PTZ model.

2. Seizure Induction:

-

Administer a drop of topical anesthetic (e.g., 0.5% tetracaine) to each eye of the mouse.

-

Apply a corneal electrode.

-

Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) using a constant current device.

3. Observation and Scoring:

-

Observe the animal for the presence or absence of a tonic hind-limb extension. The complete extension of the hind limbs is considered a positive seizure response.

-

The primary endpoint is the percentage of animals in each group protected from tonic hind-limb extension.

4. Data Analysis:

-

Use Fisher's exact test to compare the percentage of protected animals between the ML297-treated and vehicle-treated groups.

Conclusion

ML297 is a seminal tool compound that has significantly advanced the study of GIRK channel physiology and pharmacology. Its potent and selective activation of GIRK1-containing channels provides a unique means to investigate the roles of these channels in health and disease. The detailed understanding of its synthesis, mechanism of action, and efficacy in preclinical models provides a solid foundation for further research and development of novel therapeutics targeting GIRK channels for conditions such as epilepsy and anxiety disorders.

References

- 1. benchchem.com [benchchem.com]

- 2. Mechanisms underlying the activation of G-protein–gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ML297 (VU0456810), the first potent and selective activator of the GIRK potassium channel, displays antiepileptic properties in mice. | Semantic Scholar [semanticscholar.org]

- 5. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

- 6. researchgate.net [researchgate.net]

KRP-297: A Comprehensive Technical Guide for Researchers

An In-depth Review of the Dual PPARα/γ Agonist KRP-297 (MK-0767)

This technical guide provides a detailed overview of the chemical structure, properties, and biological activity of this compound, a potent dual agonist of Peroxisome Proliferator-Activated Receptor alpha (PPARα) and Peroxisome Proliferator-Activated Receptor gamma (PPARγ). This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Chemical Structure and Identifiers

This compound, also known as MK-0767, is a synthetic small molecule belonging to the thiazolidinedione class of compounds. Its chemical structure is characterized by a central benzamide (B126) core linked to a thiazolidinedione head group and a trifluoromethylphenyl tail.

Chemical Structure:

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers of this compound

| Identifier | Value |

| IUPAC Name | 5-((2,4-Dioxo-5-thiazolidinyl)methyl)-2-methoxy-N-((4-(trifluoromethyl)phenyl)methyl)benzamide[1] |

| Synonyms | MK-0767, KRP297, L-410198[1] |

| CAS Number | 213252-19-8[1] |

| Molecular Formula | C20H17F3N2O4S[1] |

| Molecular Weight | 438.42 g/mol [1] |

| SMILES | O=C(NCC1=CC=C(C(F)(F)F)C=C1)C2=CC(CC3SC(=O)NC3=O)=CC=C2OC[1] |

| InChI Key | NFFXEUUOMTXWCX-UHFFFAOYSA-N[1] |

Physical and Chemical Properties

Detailed experimental data on the physical and chemical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid powder | [1] |

| Solubility | Soluble in DMSO | [1] |

| Storage Condition | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years) | [1] |

Further experimental determination of properties such as melting point, boiling point, aqueous solubility, pKa, and logP is recommended for comprehensive characterization.

Biological Activity and Mechanism of Action

This compound is a dual agonist of PPARα and PPARγ, nuclear receptors that play crucial roles in regulating lipid and glucose metabolism.[2]

PPAR Signaling Pathway

The mechanism of action of this compound involves the activation of both PPARα and PPARγ. Upon binding to these receptors, this compound induces a conformational change that leads to the recruitment of co-activator proteins and the formation of a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.

Figure 2: Simplified signaling pathway of this compound as a dual PPARα/γ agonist.

Quantitative Biological Activity

This compound has demonstrated potent agonist activity at both PPARα and PPARγ receptors in various assays.

Table 3: In Vitro Activity of this compound

| Assay Type | Receptor Subtype | EC50 (nM) |

| Cell-free Assay | PPARα | 570[2] |

| PPARγ | 135[2] | |

| COS Cell Transactivation Assay | PPARα | 240[2] |

| PPARγ | 95[2] | |

| aP2 Induction (3T3-L1 cells) | PPARγ | 73[2] |

Pharmacokinetics and Metabolism

Pharmacokinetic studies have been conducted in both animals and humans, demonstrating the systemic exposure and metabolic fate of this compound.

Table 4: Pharmacokinetic Parameters of this compound in Humans (Single and Multiple Doses)

| Parameter | Value |

| Apparent Terminal Half-life (t1/2) | ~36 hours[2] |

| Time to Reach Steady State | ~8 days[2] |

The primary site of metabolism for this compound is the thiazolidinedione (TZD) ring.[3][4][5][6][7][8] In vitro metabolism studies using liver microsomes and hepatocytes from humans, rats, dogs, and rhesus monkeys have shown that the metabolism is qualitatively similar across these species. The major biotransformation pathway involves the scission of the TZD ring.[3][5][6]

Experimental Protocols

Synthesis of this compound (General Approach)

The synthesis of this compound would likely involve a multi-step process. A plausible synthetic route could start with the appropriate substituted benzoic acid and 4-(trifluoromethyl)benzylamine (B1329585) to form the benzamide core. This intermediate would then be coupled with a suitably functionalized thiazolidinedione precursor.

Figure 3: A generalized workflow for the synthesis of this compound.

Note: This is a generalized representation. The actual synthesis would require specific reagents, catalysts, and reaction conditions that would need to be determined through experimental optimization.

PPARα/γ Transactivation Assay (General Protocol)

This assay is commonly used to determine the potency of a compound in activating PPAR receptors.

-

Cell Culture: COS-1 cells (or another suitable cell line) are cultured in appropriate media.

-

Transfection: Cells are transiently transfected with expression vectors for the PPARα or PPARγ ligand-binding domain fused to a GAL4 DNA-binding domain, along with a reporter plasmid containing a GAL4 upstream activating sequence driving the expression of a reporter gene (e.g., luciferase).

-

Compound Treatment: Transfected cells are treated with varying concentrations of this compound or a vehicle control.

-

Luciferase Assay: After an incubation period, cells are lysed, and luciferase activity is measured using a luminometer.

-

Data Analysis: The EC50 values are calculated from the dose-response curves.

In Vivo Efficacy

Preclinical and clinical studies have demonstrated the efficacy of this compound in improving metabolic parameters.

Table 5: Summary of In Vivo Efficacy of this compound

| Animal Model/Study Population | Dose | Key Findings |

| ob/ob Mice | 0.3-10 mg/kg | Normalized hyperglycemia and hyperinsulinemia.[1] |

| Hamsters | 10-30 mg/kg/day for 9 days | Reductions in serum cholesterol and triglycerides of 14-35%.[2] |

| Dogs | 0.05-1 mg/kg/day for 14 days | Dose-dependent reductions in cholesterol.[2] |

| Healthy Human Volunteers | Single doses (1-80 mg) and multiple doses (0.3-25 mg/day for 14 days) | Significant and dose-dependent reductions in plasma triglycerides and free fatty acids. Dose-dependent decreases in LDL cholesterol, total cholesterol, and non-HDL cholesterol after 14 days.[2] |

Conclusion

This compound is a potent dual PPARα/γ agonist with a well-characterized in vitro and in vivo profile. Its ability to concurrently address both dyslipidemia (via PPARα activation) and insulin (B600854) resistance (via PPARγ activation) makes it a compound of significant interest for the potential treatment of type 2 diabetes and other metabolic disorders. This technical guide provides a foundational understanding of this compound for researchers and drug developers. Further investigation into its detailed physicochemical properties and the development of specific, reproducible experimental protocols will be crucial for its continued evaluation and potential therapeutic application.

References

- 1. PPAR agonist - Wikipedia [en.wikipedia.org]

- 2. diabetesjournals.org [diabetesjournals.org]

- 3. researchgate.net [researchgate.net]

- 4. medkoo.com [medkoo.com]

- 5. GSRS [gsrs.ncats.nih.gov]

- 6. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)-phenyl] methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. II. Identification of metabolites by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. In vitro metabolism of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl) phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor alpha/gamma agonist. I. Role of cytochrome P450, methyltransferases, flavin monooxygenases, and esterases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Species differential stereoselective oxidation of a methylsulfide metabolite of MK-0767 [(+/-)-5-[(2,4-dioxothiazolidin-5-yl)methyl]-2-methoxy-N-[[(4-trifluoromethyl)phenyl]methyl]benzamide], a peroxisome proliferator-activated receptor dual agonist - PubMed [pubmed.ncbi.nlm.nih.gov]

KRP-297 (ML297): An In-Depth Technical Guide to In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

KRP-297, also known as ML297, is a potent and selective small molecule activator of G-protein-gated inwardly rectifying potassium (GIRK) channels, specifically those containing the GIRK1 subunit.[1][2] GIRK channels are critical mediators of inhibitory neurotransmission in the central nervous system and are involved in regulating neuronal excitability.[3] This technical guide provides a comprehensive overview of the in vitro studies of this compound, detailing its mechanism of action, quantitative data on its activity, and the experimental protocols used for its characterization.

Core Mechanism of Action

This compound directly activates GIRK1-containing channels in a G-protein-independent manner.[3] Unlike endogenous activation via G-protein-coupled receptors (GPCRs), which relies on the binding of Gβγ subunits, this compound's mechanism is distinct.[4][5] However, its activity is dependent on the presence of phosphatidylinositol-4,5-bisphosphate (PIP2), a key membrane phospholipid.[4][5] The selectivity of this compound for GIRK1-containing channels is attributed to two specific amino acids: F137 in the pore helix and D173 in the second membrane-spanning domain of the GIRK1 subunit.[4][5] Activation of these channels by this compound leads to an efflux of K+ ions, causing membrane hyperpolarization and an increased threshold for neuronal firing, which underlies its inhibitory effects on neuronal activity.[3]

Quantitative Data

The in vitro potency and selectivity of this compound have been determined through various assays, primarily thallium flux assays and whole-cell electrophysiology. The following tables summarize the key quantitative data.

Table 1: In Vitro Potency of this compound on GIRK Channel Subtypes

| GIRK Subunit Combination | Assay Type | EC50 / IC50 (nM) | Efficacy | Reference |

| GIRK1/2 (Kir3.1/3.2) | Thallium Flux | ~160 | Activator | [1] |

| GIRK1/2 (Kir3.1/3.2) | Whole-cell Electrophysiology | 233 ± 38 | Activator | [4] |

| GIRK1/3 (Kir3.1/3.3) | Thallium Flux | 914 | Activator | [6] |

| GIRK1/4 (Kir3.1/3.4) | Thallium Flux | 887 | Activator | [6] |

| GIRK2 (Kir3.2) | Thallium Flux & Electrophysiology | Inactive | - | [1] |

| GIRK2/3 (Kir3.2/3.3) | Thallium Flux & Electrophysiology | Inactive | - | [1] |

Table 2: Selectivity Profile of this compound

| Target | Assay Type | IC50 (µM) | Activity | Reference |

| Kir2.1 | Thallium Flux | Inactive | - | [1] |

| Kv7.4 | Thallium Flux | Inactive | - | [1] |

| hERG | Thallium Flux | ~10 | Partial Inhibitor (~60% at 100 µM) | [1] |

| 5-HT2b Receptor | Radioligand Binding | - | Modest Activity (<50% binding at 10 µM) | [1] |

| Sigma σ1 Receptor | Radioligand Binding | - | Modest Activity (<50% binding at 10 µM) | [1] |

| GABAA Receptor (muscimol binding site) | Radioligand Binding | - | Modest Activity (<50% binding at 10 µM) | [1] |

Experimental Protocols

Thallium Flux Assay

This high-throughput screening-compatible assay is used to measure the activity of GIRK channels.

-

Cell Line: HEK-293 cells stably expressing the desired GIRK channel subunit combinations.

-

Principle: The assay measures the influx of thallium ions (a surrogate for potassium ions) through activated GIRK channels using a thallium-sensitive fluorescent dye.

-

Protocol Outline:

-

Plate HEK-293 cells expressing the target GIRK subunits in a multi-well plate.

-

Load the cells with a thallium-sensitive fluorescent dye.

-

Add this compound at various concentrations.

-

Add a stimulus solution containing thallium ions.

-

Measure the change in fluorescence over time using a fluorescence plate reader.

-

The rate of fluorescence increase is proportional to the GIRK channel activity.

-

Data are normalized to a positive control (e.g., a high concentration of a known activator) and a negative control (vehicle) to determine EC50 values.

-

Whole-Cell Voltage-Clamp Electrophysiology

This technique provides a more detailed characterization of the electrophysiological properties of GIRK channels in response to this compound.

-

Cell Line: HEK-293 cells transiently or stably transfected with the desired GIRK channel subunits. For some studies, GABA-A receptor subunits (α1, β2, γ2) were also co-transfected.[1]

-

Protocol Outline:

-

Culture and transfect HEK-293 cells with the plasmids encoding the GIRK subunits of interest.

-

One day after transfection, plate the cells onto coverslips for recording.

-

Use a patch-clamp amplifier and a micromanipulator to form a whole-cell patch on a single transfected cell.

-

Maintain the cell at a holding potential of -70 mV in an external solution containing 20 mM K+.[1]

-

Apply this compound at various concentrations using a high-speed, local superfusion system.

-

Record the resulting inward currents.

-

The recorded currents can be analyzed to determine the concentration-response relationship, activation and deactivation kinetics, and ion selectivity.[1][4]

-

The effect of channel blockers, such as barium, can also be investigated to confirm that the observed currents are mediated by inward-rectifying potassium channels.[1]

-

Signaling Pathways and Workflows

This compound (ML297) Signaling Pathway

Caption: this compound signaling pathway.

Experimental Workflow for In Vitro Characterization of this compound

Caption: this compound in vitro characterization workflow.

References

- 1. ML297 (VU0456810), the First Potent and Selective Activator of the GIRK Potassium Channel, Displays Antiepileptic Properties in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Small Molecule-GIRK Potassium Channel Modulators That Are Anxiolytic Therapeutics | Center for Technology Transfer & Commercialization [legacy.cttc.co]

- 3. benchchem.com [benchchem.com]

- 4. pnas.org [pnas.org]

- 5. Mechanisms underlying the activation of G-protein-gated inwardly rectifying K+ (GIRK) channels by the novel anxiolytic drug, ML297 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

KRP-297 (Amiselimod): A Deep Dive into its Cellular Targets and Mechanism of Action

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRP-297, also known as amiselimod, is a next-generation, orally active sphingosine (B13886) 1-phosphate (S1P) receptor modulator. It is a prodrug that undergoes in vivo phosphorylation to its active metabolite, amiselimod-phosphate (amiselimod-P). This active metabolite demonstrates high potency and selectivity as a functional antagonist for the sphingosine 1-phosphate receptor 1 (S1P1). By inducing the internalization and degradation of S1P1 receptors on lymphocytes, amiselimod-P effectively sequesters these immune cells within lymph nodes, preventing their egress and subsequent infiltration into sites of inflammation. This mechanism of action underlies its therapeutic potential in a range of autoimmune diseases. This guide provides a comprehensive overview of the cellular targets of this compound, quantitative data on its activity, detailed experimental protocols for its characterization, and visual representations of its signaling pathways and experimental workflows.

Cellular Targets of this compound (Amiselimod-P)

The primary cellular target of the active metabolite of this compound, amiselimod-P, is the sphingosine 1-phosphate receptor 1 (S1P1) .[1][2][3][4][5] Amiselimod-P acts as a potent agonist at the S1P1 receptor, which paradoxically leads to its functional antagonism.[5] This occurs because continuous agonism induces the internalization and subsequent degradation of the S1P1 receptor, rendering lymphocytes unresponsive to the endogenous S1P gradient that governs their exit from lymphoid tissues.[5]

Amiselimod-P exhibits high selectivity for S1P1 over other S1P receptor subtypes.[1][3] It shows high selectivity for the S1P5 receptor, minimal agonist activity at the S1P4 receptor, and no distinct agonist activity at S1P2 or S1P3 receptors.[1][3] This selectivity profile, particularly the lack of activity at the S1P3 receptor, is thought to contribute to its improved cardiac safety profile compared to earlier S1P receptor modulators like fingolimod.[6]

Another important cellular target influenced by this compound is the G-protein-activated inwardly rectifying potassium (GIRK) channel .[1][6] S1P1 receptor activation is coupled to the activation of GIRK channels, particularly in atrial myocytes, which can lead to bradycardia.[6] However, amiselimod-P has been shown to be a significantly weaker activator of GIRK channels compared to fingolimod's active metabolite, further contributing to its favorable cardiac profile.[1]

Quantitative Data

The following tables summarize the quantitative data regarding the potency and selectivity of amiselimod-P.

Table 1: In Vitro Potency (EC50) of Amiselimod-P at Human S1P Receptors

| Receptor Subtype | EC50 (pmol/L) |

| S1P1 | 75[1][2] |

| S1P2 | No distinct agonist activity[1] |

| S1P3 | No distinct agonist activity[1] |

| S1P4 | Minimal agonist activity[1] |

| S1P5 | High selectivity[1] |

Table 2: Functional Activity of Amiselimod-P on GIRK Channels

| Assay | Target | EC50 (nmol/L) |

| GIRK Channel Activation | Human Atrial Myocytes | 41.6[2] |

Signaling Pathways

Upon binding of amiselimod-P to the S1P1 receptor, a cascade of intracellular signaling events is initiated. The S1P1 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi subunit. This leads to the inhibition of adenylyl cyclase and subsequent downstream signaling. A key event following agonist binding is the internalization of the receptor, which is a critical aspect of its functional antagonism.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular targets and activity of this compound.

Intracellular Calcium Mobilization Assay

This assay is used to determine the agonist activity of amiselimod-P at S1P receptors by measuring changes in intracellular calcium levels.

-

Cell Lines: HEK293 or CHO cells stably expressing the human S1P receptor subtypes (S1P1, S1P2, S1P3, S1P4, or S1P5).

-

Reagents:

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Amiselimod-P stock solution.

-

Positive control (e.g., Sphingosine-1-Phosphate).

-

Vehicle control (e.g., DMSO).

-

-

Procedure:

-

Cell Plating: Seed the cells into 96-well or 384-well black, clear-bottom plates at a predetermined density and culture overnight.

-

Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye in assay buffer for 1-2 hours at 37°C.

-

Compound Preparation: Prepare serial dilutions of amiselimod-P, the positive control, and the vehicle control in assay buffer.

-

Fluorescence Measurement: Place the plate in a fluorescence microplate reader (e.g., FLIPR or FlexStation).

-

Compound Addition: Establish a stable baseline fluorescence reading, then add the prepared compounds to the respective wells.

-

Data Acquisition: Measure the change in fluorescence intensity over time to detect calcium flux.

-

Data Analysis: Determine the peak fluorescence response for each concentration and normalize the data. Plot the normalized response against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

-

G-protein-activated Inwardly Rectifying Potassium (GIRK) Channel Activation Assay

This electrophysiological assay measures the activation of GIRK channels in response to S1P1 receptor agonism by amiselimod-P.

-

Cells: Primary human atrial myocytes.

-

Method: Whole-cell patch-clamp electrophysiology.

-

Reagents:

-

Extracellular solution (in mM): 140 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4.

-

Intracellular (pipette) solution (in mM): 140 KCl, 2 MgCl2, 10 HEPES, 5 EGTA, 3 Mg-ATP, 0.4 Na-GTP, pH 7.3.

-

Amiselimod-P stock solution.

-

-

Procedure:

-

Cell Preparation: Isolate human atrial myocytes using standard enzymatic digestion protocols.

-

Patch-Clamp Recording: Establish a whole-cell patch-clamp configuration on a single myocyte.

-

Voltage Protocol: Hold the cell at a holding potential of -40 mV. Apply a voltage ramp protocol from -120 mV to +50 mV to elicit GIRK currents.

-

Compound Application: Perfuse the cell with various concentrations of amiselimod-P.

-

Data Acquisition: Record the current responses at each concentration.

-

Data Analysis: Measure the current amplitude at a negative potential (e.g., -100 mV). Plot the normalized current against the logarithm of the amiselimod-P concentration and fit to a sigmoidal dose-response curve to determine the EC50 value.

-

In Vivo Lymphocyte Sequestration Assay

This assay quantifies the in vivo effect of this compound on peripheral blood lymphocyte counts.

-

Animal Model: Mice or rats.

-

Reagents:

-

This compound (amiselimod) formulation for oral administration.

-

Vehicle control.

-

Anticoagulant (e.g., EDTA).

-

Fluorescently labeled antibodies against lymphocyte markers (e.g., anti-CD4, anti-CD8).

-

Red blood cell lysis buffer.

-

-

Procedure:

-

Animal Dosing: Administer this compound or vehicle to animals orally once daily for a specified period.

-

Blood Collection: Collect peripheral blood samples at various time points before and after treatment.

-

Cell Staining: Incubate whole blood with fluorescently labeled antibodies to identify lymphocyte subpopulations.

-

Lysis: Lyse red blood cells using a lysis buffer.

-

Flow Cytometry: Acquire the stained cells on a flow cytometer.

-

Data Analysis: Quantify the absolute number of different lymphocyte populations in the peripheral blood and compare the counts between treated and vehicle control groups.

-

Conclusion

This compound (amiselimod) is a highly selective S1P1 receptor modulator that effectively sequesters lymphocytes in lymphoid organs. Its primary cellular target is the S1P1 receptor, where its active metabolite, amiselimod-P, acts as a potent functional antagonist. The high selectivity for S1P1 and weak activation of GIRK channels contribute to its favorable safety profile. The experimental protocols and data presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working with this compound and other S1P receptor modulators. This in-depth understanding of its cellular targets and mechanism of action is crucial for its continued development and potential application in treating a variety of autoimmune disorders.

References

KRP-203 (Asubexun) Signaling Pathways

An in-depth analysis of the compound initially identified as KRP-297 reveals a potential ambiguity in its designation. Publicly available scientific literature and clinical trial databases refer to several similarly named compounds, each with distinct molecular targets and signaling pathways. To provide an accurate and relevant technical guide, it is crucial to first clarify the specific compound of interest.

The most prominent compounds that could be related to the "this compound" designation include:

-

KRP-203 (Asubexun): An oral agonist for the sphingosine-1-phosphate receptor subtype 1 (S1P1).

-

KRP-197 (Imidafenacin): An antimuscarinic agent targeting muscarinic acetylcholine (B1216132) receptors.

-

ML297: A novel activator of G-protein-gated inwardly rectifying potassium (GIRK) channels.

-

EDP-297: A farnesoid X receptor (FXR) agonist.

This guide will proceed by detailing the signaling pathway of KRP-203 , a well-documented S1P receptor agonist. Should this not be the compound of interest, please provide a more specific identifier.

KRP-203 is a potent agonist of the sphingosine-1-phosphate receptor subtype 1 (S1P1). Its mechanism of action revolves around the modulation of lymphocyte trafficking, which has therapeutic implications for autoimmune diseases.

Core Mechanism: S1P1 Receptor Internalization and Lymphocyte Sequestration

The primary signaling pathway initiated by KRP-203 leads to the functional antagonism of S1P1 receptors on lymphocytes.

-

Binding to S1P1 Receptor: KRP-203 binds to the S1P1 receptor on the surface of lymphocytes.

-

Receptor Internalization: This binding event triggers the internalization and degradation of the S1P1 receptor.

-

Inhibition of Lymphocyte Egress: Lymphocytes rely on an S1P gradient to egress from secondary lymphoid organs (lymph nodes and spleen) into the bloodstream and peripheral tissues. The S1P concentration is low in the lymphoid organs and high in the blood. S1P1 receptors on lymphocytes sense this gradient, guiding their exit.

-

Lymphocyte Sequestration: By causing the internalization of S1P1, KRP-203 renders lymphocytes unresponsive to the S1P gradient. Consequently, lymphocytes are retained or "sequestered" within the lymphoid organs.

-

Reduction of Circulating Lymphocytes: This sequestration leads to a marked decrease in the number of circulating lymphocytes, particularly naive T cells and central memory T cells, in the peripheral blood.[1]

This reduction in circulating activated lymphocytes is thought to diminish the inflammatory response in autoimmune diseases like ulcerative colitis.[1]

Quantitative Data

A clinical study in patients with moderately active refractory ulcerative colitis provides the following data on the effects of KRP-203.[1]

| Parameter | KRP-203 Group | Placebo Group |

| Clinical Remission | 14% (2 out of 14 patients) | 0% (0 out of 8 patients) |

| Adverse Events | Most common: gastrointestinal disorders and headache. No cardiac adverse events reported. | Not specified |

| Lymphocyte Count | Marked decrease in total peripheral lymphocytes, naive and central memory CD4+ and CD8+ T cells, and B cells. | Not specified |

Experimental Protocols

The following outlines the general methodology used in a clinical trial to assess the efficacy and safety of KRP-203 in ulcerative colitis patients.[1]

Study Design: Multicentre, Double-Blind, Placebo-Controlled, Parallel-Group Study

-

Objective: To evaluate the efficacy, safety, and tolerability of KRP-203.

-

Participants: Patients with moderately active refractory ulcerative colitis.

-

Intervention: Oral administration of KRP-203 or a matching placebo.

-

Primary Endpoints:

-

Efficacy: Clinical remission rates.

-

Safety: Incidence and severity of adverse events (AEs), with a particular focus on cardiac AEs.

-

-

Secondary Endpoints (Pharmacodynamics):

-

Monitoring of total peripheral lymphocyte counts.

-

Flow cytometry analysis to quantify specific lymphocyte subtypes (e.g., CD4+, CD8+, naive T cells, central memory T cells, B cells).

-

Pharmacodynamic Analysis: Flow Cytometry

-

Sample: Whole blood collected from patients at baseline and at specified time points during the treatment period.

-

Method:

-

Blood samples are stained with a cocktail of fluorescently-labeled monoclonal antibodies specific for various lymphocyte surface markers (e.g., CD3, CD4, CD8, CD45RA, CCR7, CD19).

-

Stained samples are analyzed on a flow cytometer to identify and quantify different lymphocyte populations.

-

Absolute counts of lymphocyte subsets are calculated based on the percentages obtained from flow cytometry and the total lymphocyte count from a complete blood count (CBC).

-

-

Purpose: To confirm the mechanism of action of KRP-203 by demonstrating a reduction in specific circulating lymphocyte populations.

References

An In-depth Technical Guide on the Regulation of KIP-RELATED PROTEIN (KRP) Gene Expression in Arabidopsis thaliana

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the regulatory mechanisms governing the expression of the KIP-RELATED PROTEIN (KRP) gene family in the model plant Arabidopsis thaliana. KRPs, also known as INTERACTOR/INHIBITOR OF CYCLIN-DEPENDENT KINASE (ICK), are crucial negative regulators of the cell cycle. Their precise spatial and temporal expression is vital for controlling cell division and differentiation during plant growth and development, as well as in response to environmental cues. Understanding the intricate regulation of KRP gene expression is paramount for manipulating plant growth, enhancing stress tolerance, and for the development of novel agricultural biotechnologies.

Quantitative Expression Analysis of Arabidopsis KRP Genes

The seven members of the Arabidopsis KRP gene family (KRP1 to KRP7) exhibit distinct yet overlapping expression patterns across various tissues and developmental stages. This differential expression underpins their specialized roles in regulating the mitotic cell cycle and the endoreduplication cycle. The following tables summarize the quantitative and semi-quantitative expression data of KRP genes in different contexts, compiled from microarray, RNA-seq, and RT-PCR analyses.

Table 1: Relative Expression of KRP Genes in Various Arabidopsis Tissues

| Gene | Roots | Leaves | Stems | Flowers | Siliques | Suspension Culture |

| KRP1 | +++ | ++ | ++ | +++ | ++ | +++ |

| KRP2 | + | +++ | + | + | + | + |

| KRP3 | ++ | ++ | ++ | +++ | ++ | +++ |

| KRP4 | + | +++ | + | +++ | + | +++ |

| KRP5 | ++ | ++ | ++ | +++ | ++ | +++ |

| KRP6 | +++ | +++ | +++ | +++ | +++ | +++ |

| KRP7 | + | + | + | +++ | + | +++ |

Data compiled from semi-quantitative RT-PCR analysis. '+' indicates relative expression level, with '+++' being the highest.

Table 2: Hormonal Regulation of KRP Gene Expression

| Gene | Auxin (NAA) | Cytokinin (kinetin) | Abscisic Acid (ABA) |

| KRP1 | - | - | ↑ |

| KRP2 | ↓ | ↓ | ↑ |

| KRP4 | ↓ | ↓ | No significant change |

Arrows indicate upregulation (↑) or downregulation (↓) of gene expression in response to hormone treatment. '-' indicates no data available.

Table 3: KRP Gene Expression in Response to Biotic Stress (Root-Knot Nematode Infection)

| Gene | Expression in Galls |

| KRP1 | Not Expressed |

| KRP2 | Highly Expressed |

| KRP3 | Not Expressed |

| KRP4 | Not Expressed |

| KRP5 | Highly Expressed |

| KRP6 | Highly Expressed |

| KRP7 | Not Expressed |

Expression data is based on in situ hybridization and reporter gene analysis in galls induced by root-knot nematodes.

Signaling Pathways Regulating KRP Gene Expression

The expression of KRP genes is tightly controlled by a network of signaling pathways that integrate developmental and environmental signals to modulate cell cycle progression. Key regulatory inputs include hormonal signals and transcription factor activity.

Hormonal Signaling Pathways

Plant hormones, particularly auxin, cytokinin, and abscisic acid (ABA), play a pivotal role in regulating KRP gene expression.

KRP-297 for Metabolic Syndrome Research: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

KRP-297, a member of the thiazolidinedione (TZD) class of compounds, has demonstrated potential as a therapeutic agent for metabolic syndrome in preclinical studies. As a potent agonist of Peroxisome Proliferator-Activated Receptor gamma (PPARγ), this compound modulates gene expression to improve insulin (B600854) sensitivity, enhance glucose uptake, and is anticipated to positively influence lipid metabolism and inflammation, key components of the metabolic syndrome. This technical guide provides a comprehensive overview of the available preclinical data on this compound, its mechanism of action, and detailed experimental protocols relevant to its study. While specific quantitative data on its effects on lipid profiles and inflammatory markers are limited in publicly available literature, the known effects of the TZD class provide a strong indication of its expected pharmacological profile. There is no publicly available information to suggest that this compound has entered clinical trials for metabolic syndrome.

Introduction to this compound and Metabolic Syndrome

Metabolic syndrome is a constellation of cardiometabolic risk factors, including insulin resistance, central obesity, dyslipidemia (elevated triglycerides and low high-density lipoprotein cholesterol), and hypertension. It significantly increases the risk of developing type 2 diabetes and cardiovascular disease. Thiazolidinediones (TZDs) are a class of oral antidiabetic drugs that improve insulin sensitivity by activating PPARγ, a nuclear receptor that plays a crucial role in adipogenesis, glucose homeostasis, and lipid metabolism.[1][2][3] this compound is a novel TZD that has been evaluated in animal models of insulin resistance and obesity.[4]

Mechanism of Action: The PPARγ Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating PPARγ. This ligand-activated transcription factor forms a heterodimer with the Retinoid X Receptor (RXR), which then binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.[1][5] This binding event modulates the transcription of a suite of genes involved in glucose and lipid metabolism, and inflammation.

Activation of PPARγ by agonists like this compound leads to:

-

Enhanced Insulin Sensitivity: PPARγ activation promotes the expression of genes involved in insulin signaling and glucose transport, such as Glucose Transporter 4 (GLUT4), leading to increased glucose uptake in peripheral tissues like skeletal muscle and adipose tissue.[3]

-

Adipocyte Differentiation and Lipid Metabolism: PPARγ is a master regulator of adipogenesis. Its activation promotes the differentiation of pre-adipocytes into mature fat cells, which are more efficient at storing free fatty acids, thereby reducing circulating lipid levels. PPARγ activation also influences the expression of genes involved in lipid metabolism, which is expected to lead to a reduction in plasma triglycerides and an increase in high-density lipoprotein (HDL) cholesterol.[1][3][6]

-

Anti-inflammatory Effects: PPARγ activation can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) in macrophages.[7][8] This is achieved, in part, by antagonizing the activity of other transcription factors like NF-κB.

Figure 1: this compound activates the PPARγ signaling pathway.

Preclinical Data

The primary publicly available preclinical data for this compound comes from a study in two animal models of insulin resistance and obesity: the ob/ob mouse (moderate hyperglycemia) and the db/db mouse (severe hyperglycemia).[4]

Effects on Glucose Metabolism and Insulin Sensitivity

Oral administration of this compound in ob/ob mice at doses ranging from 0.3 to 10 mg/kg demonstrated a dose-dependent improvement in glucose metabolism.[4]

Table 1: Effect of this compound on Glucose Metabolism in ob/ob Mice [4]

| Parameter | Treatment Group | Result |

| Plasma Glucose | This compound (0.3-10 mg/kg) | Dose-dependent decrease |

| Plasma Insulin | This compound (0.3-10 mg/kg) | Dose-dependent decrease |

| Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake in Soleus Muscle | Untreated ob/ob vs. Lean Mice | 53.8% lower in ob/ob mice |

| This compound (0.3-10 mg/kg) in ob/ob mice | Dose-dependent improvement |

In the more severe db/db mouse model, this compound also showed significant beneficial effects on glucose homeostasis.[4]

Table 2: Effect of this compound on Glucose Metabolism in db/db Mice [4]

| Parameter | Treatment Group | Result |

| Basal 2DG Uptake in Soleus Muscle | Untreated db/db vs. Control | 35.0% decrease in db/db mice |

| This compound (0.3-10 mg/kg) in db/db mice | Improved uptake | |

| Insulin-Stimulated 2DG Uptake in Soleus Muscle | Untreated db/db vs. Control | 50.5% decrease in db/db mice |

| This compound (0.3-10 mg/kg) in db/db mice | Improved uptake | |

| Hyperglycemia | This compound treated db/db mice | Prevention of severe hyperglycemia |

| Pancreatic Insulin Content | This compound treated db/db mice | Prevention of marked decrease |

Expected Effects on Lipid Profile and Inflammation

While specific quantitative data for this compound's impact on lipid profiles and inflammatory markers are not available in the cited literature, the known effects of PPARγ agonists provide a strong basis for its expected activity.

Table 3: Expected Effects of this compound on Lipid Profile and Inflammatory Markers (based on TZD class effects)

| Parameter | Expected Effect | Rationale |

| Lipid Profile | ||

| Plasma Triglycerides | Decrease | PPARγ activation enhances lipoprotein lipase (B570770) (LPL) activity, leading to increased clearance of triglyceride-rich lipoproteins.[6] |

| HDL Cholesterol | Increase | PPARγ agonists can increase the expression of genes involved in HDL metabolism.[6] |

| LDL Cholesterol | Variable | Effects on LDL can be variable and depend on the specific compound and patient population. |

| Inflammatory Markers | ||

| TNF-α | Decrease | PPARγ activation transrepresses the expression of the TNF-α gene in macrophages.[7][8] |

| IL-6 | Decrease | PPARγ activation inhibits the production of IL-6 in immune cells.[7] |

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Animal Models and Drug Administration

-

Animal Models:

-

ob/ob Mice: These mice have a spontaneous mutation in the leptin gene, leading to hyperphagia, obesity, and moderate insulin resistance.

-

db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a more severe diabetic phenotype with profound insulin resistance and hyperglycemia.

-

-

Drug Administration:

-

Compound: this compound

-

Dosage: 0.3 to 10 mg/kg body weight.

-

Route: Oral gavage.

-

Frequency: Once daily.

-

Duration: Dependent on the specific study design (e.g., 2-4 weeks for metabolic assessments).

-

References

- 1. Gene Expression Changes Induced by PPAR Gamma Agonists in Animal and Human Liver - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. PPARγ signaling and metabolism: the good, the bad and the future - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amelioration by this compound, a new thiazolidinedione, of impaired glucose uptake in skeletal muscle from obese insulin-resistant animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PPARs are a unique set of fatty acid regulated transcription factors controlling both lipid metabolism and inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. A Role for PPARγ in the Regulation of Cytokines in Immune Cells and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Significance of anti‐inflammatory effects of PPARγ agonists? - PMC [pmc.ncbi.nlm.nih.gov]

KRP-297 and Insulin Sensitivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KRP-297, a member of the thiazolidinedione (TZD) class of drugs, is a potent agonist of the peroxisome proliferator-activated receptor-gamma (PPARγ). This document provides a comprehensive technical overview of the core mechanisms by which this compound improves insulin (B600854) sensitivity. It summarizes key quantitative data from preclinical studies, outlines detailed experimental protocols for assessing its efficacy, and visualizes the critical signaling pathways involved. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking an in-depth understanding of this compound's pharmacology and its therapeutic potential in insulin resistance and type 2 diabetes.

Introduction

Insulin resistance is a fundamental pathophysiological feature of type 2 diabetes mellitus, characterized by a diminished response of target tissues, such as skeletal muscle, liver, and adipose tissue, to insulin.[1] Thiazolidinediones (TZDs) are a class of oral antihyperglycemic agents that improve insulin sensitivity primarily by activating PPARγ, a nuclear receptor that plays a pivotal role in the regulation of glucose and lipid metabolism.[2][3] this compound is a novel thiazolidinedione derivative that has demonstrated significant promise in ameliorating insulin resistance.[4]

Mechanism of Action: PPARγ Agonism

The primary mechanism of action of this compound is its function as a selective agonist for PPARγ.[2] PPARγ is highly expressed in adipose tissue, where its activation is central to the therapeutic effects of TZDs.[5] Upon binding by an agonist like this compound, PPARγ forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[6]

The activation of PPARγ by this compound initiates a cascade of events that collectively enhance insulin sensitivity:

-

Adipocyte Differentiation and Lipid Metabolism: PPARγ activation promotes the differentiation of preadipocytes into mature adipocytes. This leads to an increased capacity for fatty acid uptake and storage in subcutaneous adipose tissue, effectively partitioning lipids away from other tissues like the liver and skeletal muscle, where their accumulation can cause insulin resistance.[3]

-

Adipokine Secretion: PPARγ activation modulates the secretion of various adipokines. A key effect is the increased production and secretion of adiponectin, an insulin-sensitizing hormone.[5] Adiponectin acts on the liver and skeletal muscle to enhance glucose uptake and fatty acid oxidation.[7][8] Conversely, the expression of pro-inflammatory cytokines like TNF-α, which can induce insulin resistance, is often suppressed.[9]

-

Glucose Homeostasis: In adipose tissue, PPARγ activation upregulates the expression of genes involved in glucose uptake, such as GLUT4.[5]

The following diagram illustrates the signaling pathway of this compound through PPARγ activation.

Quantitative Data on the Effects of this compound on Insulin Sensitivity

Preclinical studies in animal models of insulin resistance have demonstrated the dose-dependent efficacy of this compound in improving glucose metabolism.

Table 1: Effect of this compound on Glucose and Insulin Levels in ob/ob Mice

| This compound Dose (mg/kg) | Change in Plasma Glucose | Change in Plasma Insulin |

| 0.3 | Decrease | Decrease |

| 1 | Decrease | Decrease |

| 3 | Decrease | Decrease |

| 10 | Decrease | Decrease |

| Data from a study on ob/ob mice, a model of moderate hyperglycemia and insulin resistance.[4] |

Table 2: Amelioration of Impaired Glucose Uptake by this compound in Insulin-Resistant Animal Models

| Animal Model | Treatment | Improvement in Basal 2-Deoxyglucose (2DG) Uptake | Improvement in Insulin-Stimulated 2-Deoxyglucose (2DG) Uptake |

| ob/ob Mice | This compound (0.3-10 mg/kg) | - | Dose-dependent improvement (Initial 53.8% lower uptake compared to lean mice)[4] |

| db/db Mice | This compound (0.3-10 mg/kg) | Improvement (Initial 35.0% decrease)[4] | Improvement (Initial 50.5% decrease)[4] |

| Data from studies on soleus muscle glucose uptake.[4] |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the effects of this compound on insulin sensitivity.

Animal Models of Insulin Resistance

-

Objective: To create a biological system that mimics human insulin resistance for testing the efficacy of this compound.

-

Models:

-

ob/ob Mice: These mice have a mutation in the leptin gene, leading to hyperphagia, obesity, and moderate hyperglycemia.[10]

-

db/db Mice: These mice have a mutation in the leptin receptor gene, resulting in a more severe diabetic phenotype with significant hyperglycemia and insulin resistance.[10]

-

High-Fat Diet (HFD)-Induced Obesity: Feeding rodents a diet rich in fat induces obesity, hyperinsulinemia, and insulin resistance, closely mimicking the common human condition.[10]

-

-

Protocol Outline:

-

Select the appropriate animal model based on the research question.

-

House animals in a controlled environment with a standard light-dark cycle and access to food and water.

-

For HFD models, provide a diet with a high percentage of calories from fat for a specified duration to induce insulin resistance.

-

Administer this compound or a vehicle control orally at various doses for the duration of the study.

-

Monitor key parameters such as body weight, food intake, plasma glucose, and insulin levels at regular intervals.

-

Measurement of Glucose Uptake in Skeletal Muscle

-

Objective: To quantify the rate of glucose transport into skeletal muscle cells, a primary site of insulin-mediated glucose disposal.

-

Method: 2-Deoxyglucose (2DG) uptake assay. 2DG is a glucose analog that is transported into cells by glucose transporters but is not fully metabolized, allowing for its accumulation and measurement.

-

Protocol Outline:

-

Isolate soleus muscles from treated and control animals.

-

Pre-incubate the muscles in Krebs-Ringer bicarbonate buffer containing the appropriate substrates.

-

Stimulate a subset of muscles with a physiological concentration of insulin.

-

Initiate the glucose uptake assay by adding radio-labeled 2-deoxy-D-glucose.

-

After a defined incubation period, terminate the uptake by washing the muscles in ice-cold buffer.

-

Digest the muscle tissue and measure the amount of incorporated radioactivity using liquid scintillation counting.

-

Normalize the 2DG uptake to muscle weight and incubation time.

-

Insulin Signaling Pathway